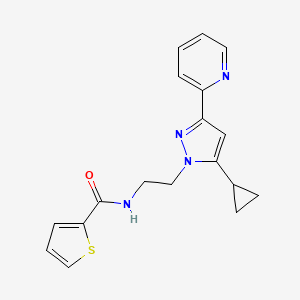![molecular formula C21H16ClF3N2O2 B2593817 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate CAS No. 339020-34-7](/img/structure/B2593817.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a trifluoromethyl group attached to a pyridine ring, which is further linked to a phenyl ring through a methyl group . The phenyl ring is also attached to a carbamate group, which includes a N-(4-methylphenyl) group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis . These reactions are crucial for forming the desired product.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are typically crystalline solids with specific melting points . They also have specific densities, partition coefficients, and solubilities in various solvents .Scientific Research Applications
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMPs) play a pivotal role in the agrochemical industry. TFMP derivatives, including the compound you’ve mentioned, are used to protect crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, contributes to the success of these compounds. Researchers continue to explore novel applications of TFMP derivatives in drug discovery .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in addressing animal health issues, thanks to their unique chemical properties .
Vapor-Phase Reactions
TFMPs are also valuable in vapor-phase reactions. Their reactivity and stability make them suitable for various synthetic processes, including those involving vapor-phase conditions .
Intermediate Synthesis
The compound you’ve mentioned serves as an intermediate for the synthesis of other valuable chemicals. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate, can be obtained in good yield via a simple one-step reaction. Researchers leverage such intermediates to create novel compounds with diverse applications .
Antibacterial Research
While not directly related to the compound itself, research involving TFMP derivatives sheds light on antibacterial mechanisms. Some derivatives target enzymes involved in bacterial fatty acid biosynthesis, specifically acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase). Understanding these interactions is crucial for developing effective antibacterial agents .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate affects the biochemical pathways involving PPTases . By inhibiting these enzymes, it attenuates secondary metabolism in bacteria . The downstream effects of this inhibition are yet to be fully understood.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate have been studied . These properties, along with its in vivo pharmacokinetic profiles, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of the action of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli
properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-2-6-16(7-3-13)27-20(28)29-17-8-4-14(5-9-17)10-19-18(22)11-15(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCYBWZDPJNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2593735.png)
![7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2593737.png)
![1-Cyclopropyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2593738.png)
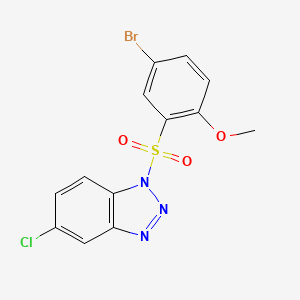
![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
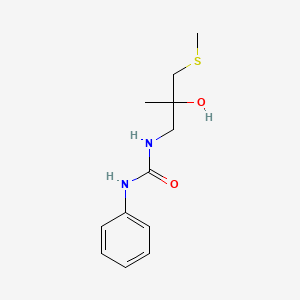
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)

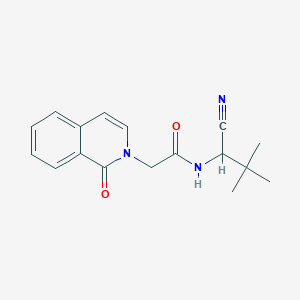


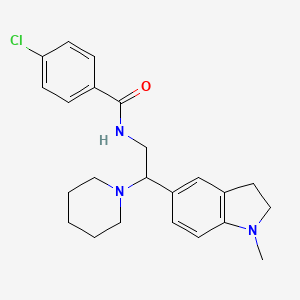
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
